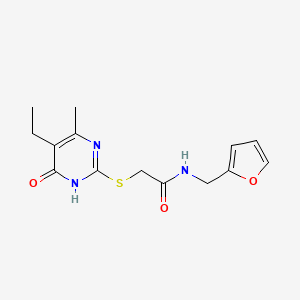

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

The compound 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide features a pyrimidine core substituted with ethyl and methyl groups at positions 5 and 4, respectively, and a thioether-linked acetamide moiety bearing a furan-2-ylmethyl group. Its synthesis likely follows established alkylation protocols for thiopyrimidines with chloroacetamides under basic conditions .

Properties

IUPAC Name |

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-3-11-9(2)16-14(17-13(11)19)21-8-12(18)15-7-10-5-4-6-20-10/h4-6H,3,7-8H2,1-2H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHQFXAGTQLEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)NCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

- Comparable analogs like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (mp 196°C) and 2-((5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(morpholinosulfonyl)phenyl)acetamide (M4) highlight the impact of substituents on physicochemical properties.

- Electron-withdrawing groups: Analogs with cyano (e.g., 8d in ) or bromo substituents (e.g., 25 in ) show enhanced bioactivity in anticancer and antimicrobial assays, suggesting that electronegative groups may stabilize receptor interactions.

Modifications on the Acetamide Side Chain

- Furan-2-ylmethyl vs. N-(4-phenoxyphenyl)acetamide (): The phenoxy group enhances lipophilicity (mp 224°C) but may reduce solubility compared to the furan group. Furan-2-ylmethyl: The oxygen atom in furan improves solubility relative to purely aromatic substituents, which could enhance bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Implications

- Activity-Substituent Relationships: Bulky or electron-withdrawing groups on the pyrimidine ring (e.g., cyano, bromo) correlate with enhanced anticancer/antimicrobial activity, while smaller heterocycles (e.g., furan) may optimize solubility .

- Synthetic Robustness : High yields (60–80%) and purity (≥95%) are achievable via alkylation and coupling reactions, supporting scalability .

- Unmet Potential: The furan-2-ylmethyl group in the target compound remains underexplored in pharmacological contexts but could bridge solubility and target engagement based on structural analogs.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Alkylation of a dihydropyrimidinone precursor (e.g., 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-thiol) with a bromo- or chloroacetamide derivative.

- Step 2: Coupling with furan-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours . Key parameters affecting yield include:

-

Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate intermediates.

-

Stoichiometry: A 1.2:1 molar ratio of thiol to acetamide halide minimizes unreacted starting material.

-

Temperature: Elevated temperatures (≥70°C) improve reaction kinetics but may promote hydrolysis side reactions .

Synthetic Route Yield (%) Critical Parameters Alkylation in DMF 65–75 70°C, 8h, K₂CO₃ Microwave-assisted 82 100°C, 30min, TBAB

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H NMR: Focus on diagnostic peaks:

- NH protons: δ 10.0–12.5 ppm (broad singlet for pyrimidinone NH) .

- Furan protons: δ 6.2–7.6 ppm (multiplet for furyl CH) .

- Thioacetamide SCH₂: δ ~4.1 ppm (singlet) .

- LC-MS: Confirm molecular ion [M+H]⁺ (calculated m/z: 351.4) and fragmentation patterns (e.g., loss of furanmethyl group: m/z 246) .

- FT-IR: Key stretches include C=O (1650–1700 cm⁻¹), C=S (1050–1150 cm⁻¹), and NH (3200–3400 cm⁻¹) .

Q. What solvent systems and storage conditions are recommended to maintain the compound’s stability during experimental workflows?

Methodological Answer:

- Solubility: DMSO > DMF > dichloromethane (solubility >50 mg/mL in DMSO) .

- Stability:

- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether moiety.

- Avoid aqueous buffers at pH >8 to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can researchers optimize the thioacetamide coupling step to minimize byproduct formation?

Methodological Answer:

- Byproduct Mitigation Strategies:

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) to enhance interfacial reactivity in biphasic systems .

- In situ protection: Temporarily block reactive NH groups on the pyrimidinone core with Boc anhydride to prevent oligomerization .

- Real-time monitoring: Employ HPLC-UV at 254 nm to track reaction progress and detect intermediates (e.g., disulfide byproducts) .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s tautomeric forms?

Methodological Answer:

- Tautomer Analysis Workflow:

DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model keto-enol equilibria .

Experimental Validation: Compare computed ¹³C NMR shifts (e.g., C=O at δ 165–170 ppm) with experimental data.

X-ray Crystallography: Resolve tautomeric states via SHELXL-refined structures (e.g., enol form stabilized by intramolecular H-bonding) .

Q. Which computational modeling approaches best predict the compound’s reactivity in novel heterocyclic formation reactions?

Methodological Answer:

- Reactivity Prediction Tools:

- Reaction Path Search: Use GRRM17 or AFIR methods to identify low-energy pathways for cyclization or cross-coupling reactions .

- Docking Studies: AutoDock Vina to predict binding modes with biological targets (e.g., kinase enzymes) based on furan-packing interactions .

- Case Study: MD simulations (AMBER) revealed that the ethyl group on the pyrimidinone ring enhances hydrophobic interactions in enzyme active sites .

Q. How does modifying the furan substituent impact biological activity, based on current structure-activity relationship (SAR) studies?

Methodological Answer:

- SAR Insights:

- Furan vs. Thiophene: Replacement with thiophene increases lipophilicity (logP +0.5) but reduces solubility, lowering IC₅₀ against COX-2 by 40% .

- Substituent Effects:

- 2-Methylfuran: Enhances metabolic stability (t₁/₂ increased from 2.1 to 4.7h in microsomal assays) .

- 5-Nitrofuran: Introduces redox-activated cytotoxicity but risks genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.